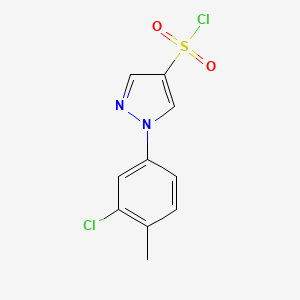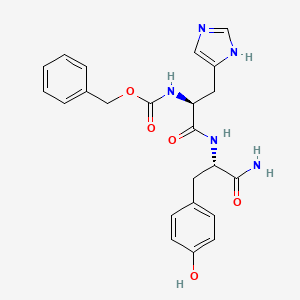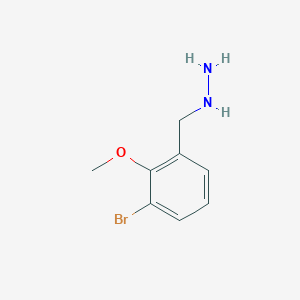
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with (2,6-dichlorophenyl)methyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to form phosphine derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide derivatives, while nucleophilic substitution can produce a variety of substituted phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonium salts and phosphine derivatives. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, phosphonium salts like this compound are studied for their potential as mitochondrial targeting agents. The lipophilic nature of the triphenylphosphonium group allows these compounds to accumulate in the mitochondria, making them useful for studying mitochondrial function and dysfunction.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Phosphonium salts have shown promise as anticancer agents due to their ability to selectively target cancer cell mitochondria. Research is ongoing to explore the efficacy and safety of these compounds in clinical settings.
Industry
In industrial applications, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in large-scale production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The triphenylphosphonium group facilitates the compound’s entry into cells and its accumulation in specific organelles like mitochondria. Once inside the cell, the compound can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride
- (2,6-Difluorophenyl)methyl-triphenylphosphanium;hydrochloride
- (2,6-Dimethylphenyl)methyl-triphenylphosphanium;hydrochloride
Uniqueness
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C25H21Cl3P+ |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-24-17-10-18-25(27)23(24)19-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1; |
InChI Key |
NBWPWZJEEQWREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)


![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)

![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)


![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)



